4-Methylphthalic acid
Overview
Description
4-Methylphthalic acid is an organic compound with the molecular formula C₉H₈O₄. It is a derivative of phthalic acid, where a methyl group is substituted at the fourth position of the benzene ring. This compound is known for its applications in the synthesis of various chemical intermediates and its role in scientific research .
Mechanism of Action
Target of Action
4-Methylphthalic acid is an organic compound with the molecular formula C9H8O4 It’s known to be used as a starting material in the synthesis of new trans-a2b2-porphyrins .
Mode of Action
It’s known that it undergoes sequential multistep reactions when used as a starting material in the synthesis of new trans-a2b2-porphyrins .
Biochemical Pathways
It’s known to be involved in the synthesis of new trans-a2b2-porphyrins . These macrocycles have been characterized by various methods such as 1H NMR, 13C NMR, 19F NMR, 1H–1H COSY NMR, and MALDI-TOF mass spectrometry .
Pharmacokinetics
Its physical and chemical properties such as molecular weight (1801574), boiling point (39087 ℃), and density (1378 g/cm³) are known .
Result of Action
It’s known to be involved in the synthesis of new trans-a2b2-porphyrins , which have potential applications in various areas, including catalysis, sensing, molecular devices, dye-sensitized solar cells (DSSC), photosynthesis, and photodynamic therapy .
Action Environment
It’s known that the compound is a white powder at room temperature . Its stability and efficacy could potentially be influenced by factors such as temperature, pH, and presence of other chemicals in its environment.
Biochemical Analysis
Biochemical Properties
4-Methylphthalic acid plays a significant role in biochemical reactions, particularly in the degradation pathways of aromatic compounds. It interacts with several enzymes, including dioxygenases and dehydrogenases, which facilitate its breakdown and conversion into other metabolites. For instance, in the presence of dioxygenases, this compound undergoes oxidative cleavage, leading to the formation of intermediate compounds that are further processed by dehydrogenases . These interactions highlight the compound’s role in the catabolism of aromatic hydrocarbons and its importance in microbial metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In microbial cells, it serves as a carbon source, influencing cellular metabolism and growth. The compound can induce changes in cell signaling pathways, particularly those involved in stress responses and metabolic regulation . Additionally, this compound has been shown to affect gene expression, leading to the upregulation of genes associated with its catabolism and the downregulation of genes involved in other metabolic pathways. These changes underscore the compound’s impact on cellular function and its potential role in bioremediation processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound acts as a substrate for dioxygenases, which incorporate oxygen atoms into its structure, facilitating its breakdown This enzymatic activity is crucial for the compound’s degradation and conversion into less complex molecules Additionally, this compound can inhibit or activate certain enzymes, depending on its concentration and the specific metabolic context
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo chemical transformations, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that the compound can affect cellular function, particularly in microbial cultures, where it can alter growth rates and metabolic profiles. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant changes in metabolism and toxicity . Studies have shown that high doses of this compound can cause adverse effects, such as liver and kidney damage, due to its accumulation and the formation of reactive metabolites. These findings highlight the importance of dosage considerations in experimental design and the potential risks associated with the compound’s use in vivo.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds . It is metabolized by specific enzymes, such as dioxygenases and dehydrogenases, which convert it into intermediate compounds that enter central metabolic pathways. These metabolic transformations are essential for the compound’s utilization as a carbon source and its role in microbial metabolism. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments In microbial cells, this compound is transported across the cell membrane by active transport mechanisms, ensuring its availability for metabolic processes
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and peroxisomes, where it participates in metabolic reactions Its localization is often determined by targeting signals and post-translational modifications that direct it to specific organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylphthalic acid can be synthesized through the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride in the presence of sulfur at temperatures ranging from 230°C to 250°C . This method involves the removal of hydrogen atoms to form the desired product.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves similar dehydrogenation processes, optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylphthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methylphthalic acid is utilized in various scientific research applications:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research explores its role in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of high-performance polymers, resins, and dyes.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid: The parent compound without the methyl substitution.
Isophthalic acid: A positional isomer with carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid: Another isomer with carboxylic acid groups at the 1 and 4 positions.
Uniqueness
4-Methylphthalic acid is unique due to the presence of the methyl group at the fourth position, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
4-methylphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJJAFQCTXFSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063406 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-23-8 | |
Record name | 4-Methylphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4316-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-o-phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYLPHTHALIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenedicarboxylic acid, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylphthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylphthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDR8D8Q6WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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